4-(Azidomethyl)-2-ethyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-2-ethyl-1,3-thiazole is an organic compound characterized by the presence of an azide group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2-ethyl-1,3-thiazole typically involves the introduction of an azide group to a thiazole precursor. One common method is the nucleophilic substitution reaction where a halomethyl thiazole is treated with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-2-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions to form triazoles.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are common reducing agents.
Substitution: Sodium azide (NaN3) is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
4-(Azidomethyl)-2-ethyl-1,3-thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-ethyl-1,3-thiazole is primarily related to the reactivity of its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
5-(Azidomethyl)-2-ethyl-1,3-thiazole: Similar structure but with different substitution patterns.
4-(Azidomethyl)-2-butyl-1,3-thiazole: Similar azide functionality but with a different alkyl group.
Uniqueness: 4-(Azidomethyl)-2-ethyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azidomethyl thiazole derivatives. Its azide group makes it highly reactive and versatile for various synthetic applications .
Properties
IUPAC Name |
4-(azidomethyl)-2-ethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-2-6-9-5(4-11-6)3-8-10-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDYAATQTUWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.